molecular formula C19H16N2O3S B2388374 (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile CAS No. 1363533-17-8

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Cat. No. B2388374
CAS RN: 1363533-17-8
M. Wt: 352.41
InChI Key: GULOANVCIIOIBH-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and survival of cancer cells. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(this compound)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the growth and proliferation of cancer cells by inhibiting various enzymes and signaling pathways. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile in lab experiments is its potential as a cancer treatment. It has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. However, one of the limitations of using (this compound)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research of ((2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile. One direction is to further study its potential as a cancer treatment and determine the safe dosage and potential side effects. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the mechanism of action and potential applications of this compound in other fields such as anti-inflammatory and antioxidant therapy.

Synthesis Methods

((2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis process includes the preparation of 3,4,5-trimethoxyacetophenone, which is then reacted with benzothiazole-2-amine to form the intermediate compound. This intermediate compound is then reacted with 2-cyanoacetic acid to obtain (this compound)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile.

Scientific Research Applications

((2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile has been studied for its potential applications in various fields. One of the most promising areas of research is its use in cancer treatment. Studies have shown that (this compound)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-22-15-9-12(10-16(23-2)18(15)24-3)8-13(11-20)19-21-14-6-4-5-7-17(14)25-19/h4-10H,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULOANVCIIOIBH-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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